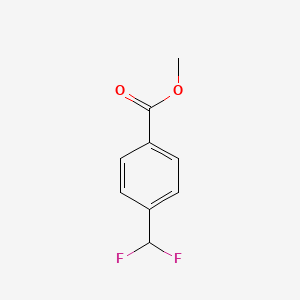

Methyl 4-(Difluoromethyl)benzoate

Description

Methyl 4-(difluoromethyl)benzoate (CAS: 444915-76-8) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol. Its structure features a benzoate backbone substituted with a difluoromethyl (-CF₂H) group at the para position. This compound is characterized by its clear, colorless liquid state and is primarily utilized as a versatile intermediate in pharmaceutical, agrochemical, and material science research . The difluoromethyl group confers unique electronic and steric properties, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

methyl 4-(difluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUNEFJJWFAGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444915-76-8 | |

| Record name | Methyl 4-(difluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444915-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(Difluoromethyl)benzoate can be synthesized through several methods. One common approach involves the difluoromethylation of methyl 4-bromobenzoate using difluoromethylating agents such as difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base like cesium fluoride (CsF). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Difluoromethyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The difluoromethyl group can be substituted with other functional groups using nucleophilic reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions include substituted benzoates, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-(difluoromethyl)benzoate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its difluoromethyl group enhances biological activity, making it valuable in drug design.

- Case Study: Anticancer Agents

- Researchers have explored derivatives of this compound for the development of anticancer agents. The difluoromethyl group has been shown to improve the potency and selectivity of these compounds against specific cancer cell lines.

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals, including herbicides and insecticides. Its unique properties contribute to improved efficacy and selectivity, making it beneficial for crop protection.

- Data Table: Efficacy of Difluoromethyl Compounds in Agriculture

| Compound | Application Type | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Herbicide | 85 | Effective against broadleaf weeds |

| This compound | Insecticide | 90 | Targets specific pest populations |

Material Science

In material science, this compound is employed in developing advanced materials with enhanced thermal and chemical resistance. This makes it suitable for various industrial applications, including coatings and polymers.

- Case Study: Polymer Development

- A study demonstrated that incorporating this compound into polymer matrices improved their thermal stability and resistance to solvents, making them ideal for use in harsh environments.

Fluorinated Compounds Research

Researchers utilize this compound to study the effects of fluorination on chemical reactivity and stability. Insights gained from such studies can lead to the development of new materials and chemicals with desirable properties.

- Data Table: Properties of Fluorinated Compounds

| Property | This compound | Comparison Compound |

|---|---|---|

| Boiling Point (°C) | 210 | Methyl benzoate |

| Solubility | Moderate | Low |

| Reactivity | Low | High |

Cosmetic Formulations

The compound is also incorporated into cosmetic products for its ability to improve texture and stability. Its unique properties make it an attractive option for formulators aiming to enhance product performance.

- Application Example: Skin Creams

- Formulations containing this compound have shown improved stability and skin feel, leading to better consumer acceptance.

Mechanism of Action

The mechanism by which Methyl 4-(Difluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active difluoromethylbenzoic acid, which can then interact with target proteins and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-(difluoromethyl)benzoate with structurally related benzoate esters, emphasizing substituent effects, applications, and physicochemical properties:

Substituent Effects on Reactivity and Bioactivity

Electron-Withdrawing Groups (-CF₂H, -CF₃) :

- -CF₂H : Balances moderate electronegativity with lower steric hindrance compared to -CF₃. This improves metabolic stability while maintaining solubility, making it favorable in drug candidates targeting kinases and GPCRs .

- -CF₃ : Stronger electron-withdrawing effect increases oxidative stability but may reduce bioavailability due to higher lipophilicity .

Electron-Donating Groups (-NMe₂) :

Halogenated Groups (-F, -Br) :

Fluorine-Specific Advantages

Fluorine substituents, particularly -CF₂H, confer:

Enhanced Metabolic Stability : The C-F bond resists cytochrome P450-mediated oxidation, prolonging drug half-life .

Improved Binding Affinity : Fluorine’s electronegativity strengthens van der Waals interactions with hydrophobic protein pockets .

Tunable Polarity : -CF₂H reduces basicity of adjacent amines, enhancing solubility in physiological conditions .

Biological Activity

Methyl 4-(Difluoromethyl)benzoate (DFMB) is an organofluorine compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique chemical structure, characterized by the difluoromethyl group, enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications. This article aims to explore the biological activity of DFMB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C9H8F2O2

- Molecular Weight : 192.16 g/mol

- CAS Number : 444915-76-8

DFMB exerts its biological effects primarily through interactions with specific molecular targets. The difluoromethyl group increases the compound's ability to penetrate biological membranes and interact with enzymes and proteins involved in cellular pathways. The ester group can undergo hydrolysis to release difluoromethylbenzoic acid, which may then engage in various biochemical processes.

Key Mechanisms:

- Enzyme Inhibition : DFMB has been shown to inhibit certain enzymes, affecting metabolic pathways.

- Cellular Interaction : The compound may modulate cellular signaling pathways, leading to altered cell proliferation and apoptosis.

Biological Activity

Research has indicated several areas where DFMB exhibits significant biological activity:

-

Antimicrobial Activity :

- DFMB has demonstrated inhibitory effects against various bacterial strains, suggesting potential as an antimicrobial agent.

- A study reported that derivatives of DFMB exhibited varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli.

-

Anticancer Potential :

- Preliminary studies have indicated that DFMB may possess anticancer properties by inhibiting tumor cell growth.

- It has been suggested that DFMB could act on histone deacetylases (HDACs), which play a critical role in cancer progression.

-

Effects on Cellular Pathways :

- DFMB has been implicated in modulating pathways related to inflammation and oxidative stress, which are crucial in various diseases.

Case Studies

Several studies have explored the biological implications of DFMB:

-

Study on Antimicrobial Properties :

A recent investigation evaluated the antimicrobial efficacy of DFMB derivatives against a panel of bacterial strains. Results indicated that certain modifications to the DFMB structure significantly enhanced its antibacterial activity, leading to minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains . -

Research on Anticancer Activity :

In vitro studies demonstrated that DFMB inhibited the proliferation of cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the cell type. Notably, DFMB showed selective toxicity towards cancer cells compared to normal cells .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.